2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate
Description
2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate is a synthetic quinoline derivative with a complex aromatic and aliphatic substitution pattern. The compound features:
- Quinoline core: Substituted at the 2-position with a 4-ethylphenyl group and at the 8-position with a methyl group.
- Ester linkage: A 2-oxoethyl group bridges the quinoline-4-carboxylate moiety to a 4-heptylphenyl substituent.
Properties
CAS No. |
355429-22-0 |
|---|---|
Molecular Formula |
C34H37NO3 |
Molecular Weight |
507.7 g/mol |
IUPAC Name |
[2-(4-heptylphenyl)-2-oxoethyl] 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C34H37NO3/c1-4-6-7-8-9-12-26-16-20-28(21-17-26)32(36)23-38-34(37)30-22-31(27-18-14-25(5-2)15-19-27)35-33-24(3)11-10-13-29(30)33/h10-11,13-22H,4-9,12,23H2,1-3H3 |
InChI Key |
VNBGVFONUUVJDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=C(C=C4)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the heptylphenyl and ethylphenyl groups through Friedel-Crafts acylation. The final step involves esterification to form the carboxylate ester. Common reagents used in these reactions include aluminum chloride as a catalyst for Friedel-Crafts reactions and various organic solvents such as dichloromethane and toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents onto the aromatic rings.
Scientific Research Applications
2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may have potential as a bioactive molecule, with studies exploring its interactions with biological targets such as enzymes and receptors.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline derivatives with aromatic and aliphatic substituents are widely studied for their tunable electronic, steric, and pharmacokinetic properties. Below is a comparative analysis of structurally related compounds (Table 1):
Table 1: Structural and Functional Comparison of Quinoline Derivatives
Key Comparative Insights
Substituent Effects on Lipophilicity: The heptyl chain in the target compound significantly increases hydrophobicity compared to nitro- or chloro-substituted analogs (e.g., ~592 g/mol vs. 460.87 g/mol in ). This property may enhance blood-brain barrier penetration or lipid bilayer integration .
Synthetic Flexibility :
- Analogous compounds (e.g., ) are synthesized via Pd-catalyzed cross-coupling, suggesting the target compound could be prepared using similar methods. However, the long heptyl chain may complicate purification due to increased viscosity .
Biological vs. Material Applications :
- Nitro- and chloro-substituted derivatives () are more likely candidates for drug discovery due to their redox-active or hydrogen-bonding motifs.
- The target compound’s heptyl and ethyl groups align with strategies to optimize pharmacokinetic profiles (e.g., prolonged half-life) or design liquid crystals .
Notes
Structural Complexity : The heptyl chain introduces synthetic challenges, such as steric hindrance during esterification or coupling reactions.
Data Inference : Properties of the target compound are extrapolated from structurally related molecules; experimental validation is essential.
Diverse Applications: Quinoline derivatives span medicinal chemistry (’s PLUVICTO®) and materials science, underscoring the need for tailored functionalization.
Biological Activity
The compound 2-(4-Heptylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate (CAS Number: 355429-22-0) is a member of the quinoline family, which has attracted interest due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, toxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 507.7 g/mol . The structure features a quinoline backbone substituted with heptyl and ethyl phenyl groups, contributing to its lipophilicity and potential biological interactions.
Toxicity Profile
The compound exhibits some toxicity indicators:
- Skin and Eye Irritation : It is classified as a skin irritant (H315) and an eye irritant (H319), suggesting that it can cause irritation upon contact .
- Respiratory Irritation : The compound may also cause respiratory irritation (H335), indicating potential hazards during handling or exposure .
- Environmental Impact : There are warnings regarding its long-lasting harmful effects on aquatic life (H413), emphasizing the need for careful environmental considerations during its use .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Modifications in the side chains can significantly influence their pharmacological profiles. For example:
- The presence of alkyl groups like heptyl enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Substituents on the quinoline ring can affect binding affinity to biological targets, influencing efficacy and selectivity.
Case Studies
While specific case studies directly involving this compound are scarce, analogous studies in related quinoline derivatives provide insights into its potential applications:
- Antimicrobial Efficacy : A study on similar quinoline compounds demonstrated significant antibacterial activity against Gram-positive bacteria. The incorporation of long-chain alkyl groups improved solubility and bioactivity.
- Cancer Research : Research on quinoline-based compounds showed promise in targeting cancer cells by inducing apoptosis via mitochondrial pathways. This suggests that modifications similar to those found in our compound could yield beneficial effects.
Q & A
Basic Questions
What are the standard synthetic routes for preparing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation, esterification, and purification. For example:
- Step 1: React quinaldic acid derivatives with substituted phenols using phosphoryl chloride (POCl₃) as a catalyst under reflux conditions (353–363 K for 8 hours) .
- Step 2: Purify the crude product via recrystallization (e.g., ethanol) to obtain high-purity crystals .
- Step 3: Characterize intermediates using techniques like NMR and HRMS to confirm structural integrity .
Table 1: Example Reaction Conditions from Literature
| Reactants | Catalyst | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Quinaldic acid + Phenol | POCl₃ | 353–363 K | 8 hrs | 90% |
What characterization techniques are essential for confirming its structure?
Methodological Answer:
A combination of spectroscopic and crystallographic methods is critical:
- X-ray Crystallography: Resolve molecular geometry using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
- NMR Spectroscopy: Analyze ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight with <5 ppm error .
What safety protocols are recommended for handling this compound?
Methodological Answer:
General guidelines from safety data sheets (SDS) of analogous quinoline derivatives include:
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of vapors .
- Storage: Keep in sealed containers under dry, inert conditions .
How stable is this compound under varying experimental conditions?
Methodological Answer:
Stability depends on substituents and storage:
- Thermal Stability: Monitor via TGA/DSC; most quinoline-4-carboxylates degrade above 250°C .
- Light Sensitivity: Store in amber vials if conjugated systems are present (e.g., aryl groups) .
- Hydrolytic Stability: Avoid prolonged exposure to moisture to prevent ester hydrolysis .
Advanced Questions
How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Systematic optimization strategies include:
- Catalyst Screening: Test Lewis acids (e.g., PdCl₂(PPh₃)₂) for cross-coupling reactions .
- Solvent Selection: Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from hours to minutes) while maintaining yield .
How should contradictory spectroscopic data be resolved?
Methodological Answer:
Address discrepancies via:
- Cross-Validation: Compare NMR data with DFT-calculated chemical shifts .
- Crystallographic Refinement: Resolve ambiguous NOE signals using X-ray-derived torsion angles .
- Isotopic Labeling: Trace reaction pathways (e.g., ¹³C-labeled reagents) to confirm mechanisms .
What methodologies evaluate its biological activity?
Methodological Answer:
For antimicrobial studies:
- Agar Diffusion Assay: Measure zone of inhibition (ZOI) against Gram-positive/-negative bacteria .
- MIC Determination: Use broth dilution (e.g., 64–128 µg/mL against S. aureus ).
- Cytotoxicity Screening: Conduct MTT assays on mammalian cell lines to assess safety .
Table 2: Example Biological Data for Analogous Compounds
| Compound | MIC (S. aureus) | MIC (E. coli) | Cytotoxicity (IC₅₀) | Reference |
|---|---|---|---|---|
| Derivative 5a4 | 64 µg/mL | 128 µg/mL | >200 µg/mL |
How can computational modeling predict its electronic properties?
Methodological Answer:
Advanced quantum mechanical methods include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
